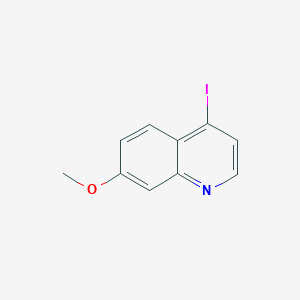

4-Iodo-7-methoxyquinoline

Cat. No. B8780438

M. Wt: 285.08 g/mol

InChI Key: OOXLIOJMOVJOCN-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08314087B2

Procedure details

The general procedure is described in Drake, N. L.; Creech, H. J.; Garman, J. A.; Haywood, S. T.; Peck, R. M.; Van Hook, J. O.; Walton, E., Synthetic antimalarials. The preparation of certain 4-aminoquinolines. Journal of the American Chemical Society 1946, 68, 1208-13. A dry 250 mL, 1-neck round bottomed flask was charged with 4-chloro-7-methoxyquinoline (1.77 g, 9.1 mmol), and 100 mL dry dioxane. The solution was treated with 20 mL 1N HCl in Et2O. The solution was occasionally swirled over a 15 minute period, and the solvent was removed in vacuo. The residue was dried at 60° C. at 0.1 mmHg for 2 h. To the flask was added a stir bar and 20 mL dry acetonitrile. The flask was fitted with a reflux condenser, and to the stirring slurry was added sodium iodide (4.1 g, 27 mmol). The solution was heated to reflux for 48 h. The solution was cooled, and the solution was filtered. The precipitate was washed with ACN (3×20 mL), and water (3×20 mL). The solid was suspended in 70% CH2Cl2-30% MeOH. To the solution was added Si-carbonate (16 g, 11 mmol). The slurry was swirled for 1 h, and filtered. The silica was washed with EtOH (3×50 mL). The solvent was removed in vacuo to afford 4-iodo-7-methoxyquinoline. 1H NMR (300 MHz, MeOD) δ ppm 4.00 (s, 3 H) 7.35 (dd, J=10.01, 2.48 Hz, 1 H) 7.36 (d, J=2.56 Hz, 1 H) 8.00 (d, J=9.87 Hz, 1 H) 8.01 (d, J=4.75 Hz, 1 H) 8.33 (d, J=4.90 Hz, 1 H). 13C NMR (101 MHz, MeOD) δ ppm 56.46 (s, 1 C) 107.73 (s, 1 C) 113.18 (s, 1 C) 122.61 (s, 1 C) 127.31 (s, 1 C) 132.05 (s, 1 C) 134.27 (s, 1 C) 150.18 (s, 1 C) 150.86 (s, 1 C) 163.35 (s, 1 C). MS (ESI pos. ion) m/z (MH+): 286.0, calcd for C10H8INO+H+=286.0.

[Compound]

Name

4-aminoquinolines

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

Si carbonate

Quantity

16 g

Type

reactant

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

Cl[C:2]1[C:11]2[C:6](=[CH:7][C:8]([O:12][CH3:13])=[CH:9][CH:10]=2)[N:5]=[CH:4][CH:3]=1.O1CCOCC1.Cl.[I-:21].[Na+]>CCOCC>[I:21][C:2]1[C:11]2[C:6](=[CH:7][C:8]([O:12][CH3:13])=[CH:9][CH:10]=2)[N:5]=[CH:4][CH:3]=1 |f:3.4|

|

Inputs

Step One

[Compound]

|

Name

|

4-aminoquinolines

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

1.77 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC=NC2=CC(=CC=C12)OC

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

reactant

|

|

Smiles

|

O1CCOCC1

|

Step Three

Step Four

|

Name

|

|

|

Quantity

|

4.1 g

|

|

Type

|

reactant

|

|

Smiles

|

[I-].[Na+]

|

Step Five

[Compound]

|

Name

|

Si carbonate

|

|

Quantity

|

16 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent was removed in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The residue was dried at 60° C. at 0.1 mmHg for 2 h

|

|

Duration

|

2 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To the flask was added a stir bar

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The flask was fitted with a reflux condenser

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The solution was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux for 48 h

|

|

Duration

|

48 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The solution was cooled

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the solution was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

The precipitate was washed with ACN (3×20 mL), and water (3×20 mL)

|

WAIT

|

Type

|

WAIT

|

|

Details

|

The slurry was swirled for 1 h

|

|

Duration

|

1 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

The silica was washed with EtOH (3×50 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent was removed in vacuo

|

Outcomes

Product

Details

Reaction Time |

15 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

IC1=CC=NC2=CC(=CC=C12)OC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |